

# "N-(Prop-2-yn-1-yl)oxazol-2-amine literature review and background"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-(Prop-2-yn-1-yl)oxazol-2-amine

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## An In-depth Technical Guide on **N-(Prop-2-yn-1-yl)oxazol-2-amine**

### Introduction

**N-(Prop-2-yn-1-yl)oxazol-2-amine** is a heterocyclic compound featuring an oxazole ring substituted with a propargyl amine group. The oxazole nucleus is a prominent scaffold in medicinal chemistry, known to be a part of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The propargyl group (prop-2-yn-1-yl) is also a significant functional group in drug design, often utilized as a covalent warhead or as a handle for bioorthogonal "click" chemistry. This review synthesizes the available literature on closely related structures to provide a background and propose a potential synthetic route and biological profile for the title compound, for which specific literature is not currently available.

## Literature Review of Structurally Related Compounds

While direct studies on **N-(Prop-2-yn-1-yl)oxazol-2-amine** are scarce, research on analogous structures provides valuable insights. Heterocyclic cores such as benzothiazole and benzimidazole bearing an N-propargyl group have been synthesized and characterized.

- N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine: This compound has been synthesized and its crystal structure elucidated.[3][4] The synthesis involves the N-alkylation of 2-

aminobenzothiazole with propargyl bromide.[3] Benzothiazole derivatives are well-documented for a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3]

- 1-Prop-2-ynyl-1H-benzimidazol-2-amine: Similar to its benzothiazole counterpart, this compound's synthesis and crystal structure have been reported.[5] 2-aminobenzimidazole derivatives are known to exhibit diverse biological effects, including antiviral and antiproliferative properties.[5]

The presence of the N-propargyl moiety in these bioactive heterocyclic systems suggests that **N-(Prop-2-yn-1-yl)oxazol-2-amine** could also possess significant biological activity.

## Proposed Synthesis and Experimental Protocols

Based on established methods for the N-alkylation of related heterocyclic amines, a plausible synthetic route for **N-(Prop-2-yn-1-yl)oxazol-2-amine** is proposed.[3][5] The key reaction is the nucleophilic substitution of a propargyl halide by 2-aminooxazole.

### Hypothetical Experimental Protocol: Synthesis of N-(Prop-2-yn-1-yl)oxazol-2-amine

- Materials: 2-Aminooxazole, propargyl bromide (80% solution in toluene), anhydrous potassium carbonate ( $K_2CO_3$ ), potassium iodide (KI), and dry acetone.
- Procedure: a. To a solution of 2-aminooxazole (1.0 eq) in dry acetone, add anhydrous  $K_2CO_3$  (5.0 eq) and KI (0.5 eq). b. Reflux the reaction mixture for 15–30 minutes. c. Add propargyl bromide (1.2 eq) to the mixture. d. Continue refluxing the reaction mixture for 18-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. f. Evaporate the filtrate in vacuo to yield the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure **N-(Prop-2-yn-1-yl)oxazol-2-amine**.

## Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR: To confirm the chemical structure and connectivity of atoms.
- Mass Spectrometry (MS): To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the alkyne  $\text{C}\equiv\text{C}$  and C-H stretches, and the N-H bond.

## Potential Biological Activity and Signaling Pathways

Given the broad biological activities of oxazole derivatives, **N-(Prop-2-yn-1-yl)oxazol-2-amine** is a candidate for screening against various therapeutic targets.<sup>[1]</sup>

- Anticancer Activity: Many oxazole-containing compounds exhibit potent anticancer effects.<sup>[1]</sup> <sup>[6]</sup> For instance, derivatives of 5-phenyl-N-phenyloxazol-2-amine have been identified as novel inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).<sup>[6]</sup> The title compound could potentially inhibit protein kinases or other signaling pathways involved in cancer cell proliferation.
- Antimicrobial Activity: The 2-aminooxazole scaffold is related to the 2-aminothiazole structure, which is present in numerous antimicrobial agents.<sup>[7]</sup> Therefore, **N-(Prop-2-yn-1-yl)oxazol-2-amine** may exhibit antibacterial or antifungal properties.

Due to the lack of specific biological data, no signaling pathways can be definitively described. Initial screening would be required to identify its mechanism of action.

## Data Presentation

As no specific experimental studies have been published for **N-(Prop-2-yn-1-yl)oxazol-2-amine**, quantitative data regarding its biological activity (e.g.,  $\text{IC}_{50}$ , MIC) or physicochemical properties are not available. The table below presents crystallographic data for a closely related analogue to provide context.

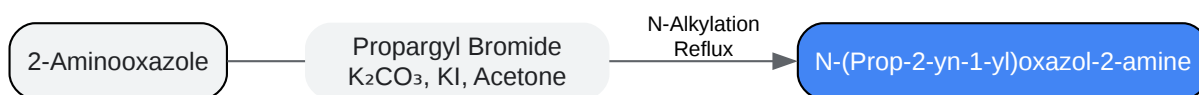
Table 1: Crystallographic Data for the Analogue N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine<sup>[3]</sup>

Parameter	Value
Chemical Formula	C <sub>10</sub> H <sub>8</sub> N <sub>2</sub> S
Molecular Weight (Mr)	188.25
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	6.8048 (4)
b (Å)	8.6071 (5)
c (Å)	15.8244 (8)
β (°)	99.445 (5)
Volume (Å <sup>3</sup> )	914.26 (9)
Z (molecules per cell)	4

## Visualizations

### Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for **N-(Prop-2-yn-1-yl)oxazol-2-amine**.



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Caption: Proposed synthesis of **N-(Prop-2-yn-1-yl)oxazol-2-amine**.

## Conclusion

**N-(Prop-2-yn-1-yl)oxazol-2-amine** represents a novel chemical entity with significant potential for investigation in drug discovery. Although direct literature on this compound is unavailable, analysis of structurally similar molecules suggests that it can be readily synthesized via N-

alkylation of 2-aminooxazole. The combination of the biologically active oxazole core and the versatile propargyl group makes it an attractive candidate for screening in anticancer and antimicrobial assays. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this promising compound.

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- To cite this document: BenchChem. ["N-(Prop-2-yn-1-yl)oxazol-2-amine literature review and background"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324564#n-prop-2-yn-1-yl-oxazol-2-amine-literature-review-and-background]

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